![molecular formula C8H13NO2 B13191191 6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)
6-Oxa-8-azaspiro[4.5]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-8-azaspiro[45]decan-7-one is a spirocyclic compound that features a unique structural motif combining an oxygen and nitrogen atom within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-8-azaspiro[4.5]decan-7-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the use of a base, such as potassium carbonate, and is conducted in an organic solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Oxa-8-azaspiro[4.5]decan-7-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but differs in the position of the oxygen and nitrogen atoms.
1-Oxa-8-azaspiro[4.5]decan-3-ol: Contains an additional hydroxyl group, which may alter its reactivity and applications.
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: A more complex derivative with additional functional groups, used as a potent SHP2 inhibitor.
Uniqueness
6-Oxa-8-azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique properties such as rigidity and stability. These characteristics make it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-oxa-8-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C8H13NO2/c10-7-9-6-5-8(11-7)3-1-2-4-8/h1-6H2,(H,9,10) |
InChI Key |
VWGPAJLFXYACKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




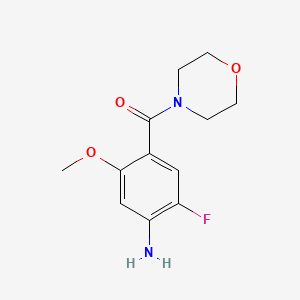

![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)

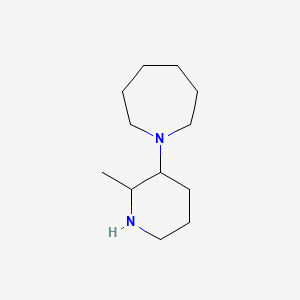
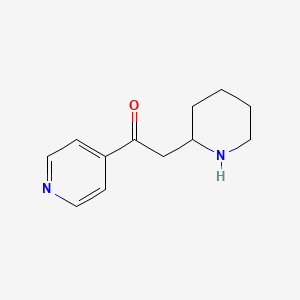
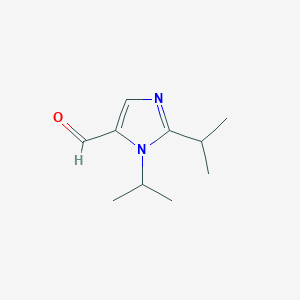
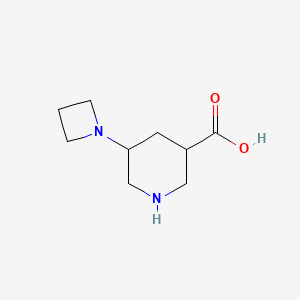
![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)
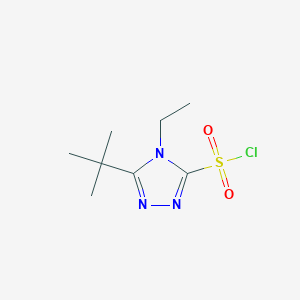

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)
